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Compound of Interest

Compound Name: 3-Fluoro-p-anisaldehyde

Cat. No.: B1294953

An In-Depth Technical Guide to 3-Fluoro-p-anisaldehyde (CAS: 351-54-2)

Introduction

3-Fluoro-p-anisaldehyde, also known as 3-Fluoro-4-methoxybenzaldehyde, is a fluorinated
aromatic aldehyde with the CAS number 351-54-2. It serves as a crucial and versatile
intermediate in organic synthesis. The presence of both a fluorine atom and a methoxy group
on the benzene ring imparts unique electronic properties, enhancing its reactivity and making it
a valuable building block for complex molecules.[1] This guide provides a comprehensive
technical overview of its properties, synthesis, applications, and safety protocols, tailored for
professionals in research, chemical synthesis, and drug development. Its utility spans the
creation of pharmaceuticals, agrochemicals, advanced materials, and fluorescent probes.[1]

Physicochemical and Spectroscopic Data

The fundamental properties of 3-Fluoro-p-anisaldehyde are summarized below. This data is
critical for its handling, reaction setup, and purification.

Physical and Chemical Properties
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Property Value Reference(s)
CAS Number 351-54-2 [1]
Molecular Formula CsH7FO:2 [1]
Molecular Weight 154.14 g/mol [1]
3-fluoro-4-
IUPAC Name [2]
methoxybenzaldehyde
3-Fluoro-4-
Synonyms methoxybenzaldehyde, p- [2][3]
Anisaldehyde, 3-fluoro-
Light yellow to yellow to green
Appearance Iy Y .g . [11[4]
powder, lump, or clear liquid
Melting Point 29 °C [1]
Boiling Point 132 °C at 11 mmHg [1][3]
Purity > 98.0% (by GC) [1]14]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-
Fluoro-p-anisaldehyde. While detailed spectral data with specific peak assignments are
proprietary to manufacturers, the available techniques and expected characteristic signals are
outlined below.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.chemimpex.com/products/45177
https://www.chemimpex.com/products/45177
https://www.chemimpex.com/products/45177
https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluoro-4-methoxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluoro-4-methoxybenzaldehyde
https://www.tcichemicals.com/OP/en/p/F0480
https://www.chemimpex.com/products/45177
https://cymitquimica.com/products/3B-F0480/351-54-2/3-fluoro-p-anisaldehyde/
https://www.chemimpex.com/products/45177
https://www.chemimpex.com/products/45177
https://www.tcichemicals.com/OP/en/p/F0480
https://www.chemimpex.com/products/45177
https://cymitquimica.com/products/3B-F0480/351-54-2/3-fluoro-p-anisaldehyde/
https://www.benchchem.com/product/b1294953?utm_src=pdf-body
https://www.benchchem.com/product/b1294953?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Technique | Expected
Spectroscopy . Reference(s)
Signals

FTIR (Melt), ATR-IR (Neat):
Characteristic peaks are
expected for C=0 stretching of
the aldehyde (approx. 1700-
1750 cm~1), aromatic C=C
stretching (approx. 1500-1600
Infrared (IR) B _ [2][5]
cm™1), C-O stretching of the
methoxy group (approx. 1200-
1300 cm~1), and C-H
stretching of the aldehyde (two
bands approx. 2700-2900

cm™1),

H NMR: Signals
corresponding to the aldehyde
proton, aromatic protons, and

NMR methoxy group prot-ons are 6]
expected. The fluorine atom
will cause characteristic
splitting patterns in adjacent

proton signals.

GC-MS: The molecular ion
peak (M*) is expected at m/z
154. Common fragmentation
patterns for aldehydes include
Mass Spectrometry (MS) [21[7]
the loss of a hydrogen atom
(M-1) or the formyl group (M-
29). The top peak is observed
at m/z 153.

Synthesis and Experimental Protocols

The synthesis of 3-Fluoro-p-anisaldehyde can be achieved through various synthetic routes.
A common and effective method is the Vilsmeier-Haack formylation of an electron-rich aromatic
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precursor, such as 2-fluoroanisole. This reaction introduces a formyl (-CHO) group onto the
benzene ring.

Plausible Synthesis: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic
compounds.[8] It involves the in-situ formation of the Vilsmeier reagent (a substituted
chloroiminium ion) from a formamide (like DMF) and phosphorus oxychloride (POCIs), which
then acts as the electrophile.[9][10]

Experimental Protocol: Formylation of 2-Fluoroanisole

o Materials: 2-Fluoroanisole, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCIs),
Sodium acetate, Dichloromethane (DCM), Water, Brine, Anhydrous Sodium Sulfate
(NazS0a).

e Procedure:

o Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping
funnel, magnetic stirrer, and nitrogen inlet, cool DMF (1.2 equivalents) to 0 °C in an ice
bath.

o Slowly add POCIs (1.1 equivalents) dropwise to the cooled DMF while stirring, maintaining
the temperature below 5 °C. Allow the mixture to stir for 30 minutes at this temperature to
form the Vilsmeier reagent.

o Reaction: Add 2-Fluoroanisole (1.0 equivalent) to the flask, and let the reaction mixture
slowly warm to room temperature. Then, heat the mixture to 60-80 °C and maintain for 2-4
hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9][11]

o Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully pour it
onto crushed ice.

o Neutralize the mixture by slowly adding a saturated solution of sodium acetate until the pH
is approximately 6-7.
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o Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x
volumes). Combine the organic layers, wash with water and then brine, and dry over
anhydrous sodium sulfate.[12]

o Filter the drying agent and remove the solvent under reduced pressure to yield the crude
product.

o Purify the crude 3-Fluoro-p-anisaldehyde by vacuum distillation or column
chromatography on silica gel to obtain the final product.[6]

Reaction Steps Purification

Extraction (DCM) H Distillation / Chromatography

Electrophilic
Substitution (60-80°C)

>

3-Fluoro-p-anisaldehyde

Click to download full resolution via product page

Plausible synthetic workflow for 3-Fluoro-p-anisaldehyde.

Applications in Research and Drug Development

3-Fluoro-p-anisaldehyde is a highly sought-after intermediate due to the advantageous
properties conferred by the fluorine substituent, such as enhanced metabolic stability and
binding affinity in drug candidates.

o Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various
pharmaceuticals. Notably, it is used to prepare fluorinated analogues of Combretastatin A-4,
a compound with potent anti-cancer activity. It also serves as a building block for the API
Cimicoxib, an anti-inflammatory drug.
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e Organic and Agrochemical Synthesis: Its aldehyde group readily participates in reactions like
aldol condensations, Wittig reactions, and reductive aminations, making it a versatile tool for
constructing complex molecular architectures found in agrochemicals, dyes, and fine

chemicals.[1]

e Materials Science: The compound is utilized in the development of novel polymers and
coatings, where its unique structure can improve durability and resistance to environmental

factors.[1]

o Fluorescent Probes: Researchers employ this aldehyde in the creation of fluorescent probes
for biological imaging, where the fluorine atom can enhance signal intensity and specificity.[1]

Synthetic Transformation

3-Fluoro-p-anisaldehyde e.g., Wittig Reaction, Bioactive Scaffold
(Precursor) Condensation "1 (e.g., Fluorinated Stilbene)

Active Pharmaceutical
Ingredient (API)
(e.g., Combretastatin Analogue)
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Role as an intermediate in synthesizing bioactive molecules.

Biological Relevance and Downstream Effects

While 3-Fluoro-p-anisaldehyde itself is not typically the final biologically active agent, its
incorporation into larger molecules is of significant interest in drug discovery. The fluorine atom
is a bioisostere for a hydrogen atom but possesses vastly different electronic properties. Its
high electronegativity can alter the pKa of nearby functional groups, influence molecular
conformation, and block sites of metabolic oxidation, thereby improving the pharmacokinetic

profile of a drug.

The primary biological relevance of 3-Fluoro-p-anisaldehyde is therefore as a "functional
carrier" of these desirable properties into a final drug compound, which then interacts with
specific cellular signaling pathways. For instance, the combretastatin analogues synthesized
from it target tubulin polymerization, a critical process in cell division, thereby exerting an anti-
cancer effect.
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Logical flow from chemical intermediate to therapeutic effect.

Safety and Handling

Proper handling and storage of 3-Fluoro-p-anisaldehyde are crucial to ensure laboratory
safety. The compound is classified with several hazards.
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. GHS Classification and Precautionary
Hazard Information
Statements

Pictogram Warning

H315: Causes skin irritation. H319: Causes
Hazard Statements serious eye irritation. H335: May cause

respiratory irritation.

P264: Wash skin thoroughly after handling.
P280: Wear protective gloves/eye
protection/face protection. P302+P352: IF ON
SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse

cautiously with water for several minutes.

Precautionary Statements

Remove contact lenses, if present and easy to

do. Continue rinsing.

Store in a well-ventilated place at 2-8 °C. Keep

container tightly closed. The compound is air-

Storage . ) )
sensitive; storage under an inert atmosphere is
recommended.[1][3]

_ Dispose of contents/container to an approved

Disposal

waste disposal plant.

Data compiled from publicly available Safety Data Sheets (SDS) and chemical databases.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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